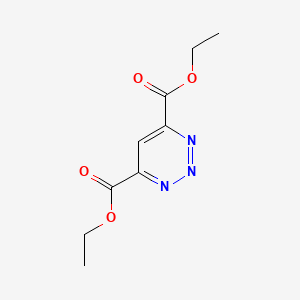
Diethyl 1,2,3-triazine-4,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,2,3-triazine-4,6-dicarboxylate is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol . It belongs to the class of 1,2,3-triazines, which are known for their reactivity in inverse electron demand Diels-Alder strategies . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 1,2,3-triazine-4,6-dicarboxylate can be synthesized through a series of chemical reactions involving the formation of the triazine ring and subsequent esterification. One common method involves the reaction of hydrazine derivatives with diethyl oxalate under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Diethyl 1,2,3-triazine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring .
科学的研究の応用
Diethyl 1,2,3-triazine-4,6-dicarboxylate has a wide range of scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing compounds.
作用機序
The mechanism of action of diethyl 1,2,3-triazine-4,6-dicarboxylate involves its reactivity in chemical reactions. The triazine ring can participate in cycloaddition reactions, forming new chemical bonds and structures. This reactivity is due to the electron-deficient nature of the triazine ring, which makes it a suitable substrate for inverse electron demand Diels-Alder reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Methyl 1,2,3-triazine-4-carboxylate: Another triazine derivative with similar reactivity but different ester groups.
5-Methoxy-1,2,3-triazine: A triazine compound with a methoxy group, used in similar chemical reactions.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: A related compound with a tetrazine ring, used in similar applications.
Uniqueness
Diethyl 1,2,3-triazine-4,6-dicarboxylate is unique due to its specific ester groups and reactivity in inverse electron demand Diels-Alder reactions. This makes it particularly useful in constructing highly functionalized nitrogen-containing heterocycles, which are valuable in various scientific and industrial applications .
特性
分子式 |
C9H11N3O4 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
diethyl triazine-4,6-dicarboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-3-15-8(13)6-5-7(11-12-10-6)9(14)16-4-2/h5H,3-4H2,1-2H3 |
InChIキー |
WSXMBZCJYIARRQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN=N1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



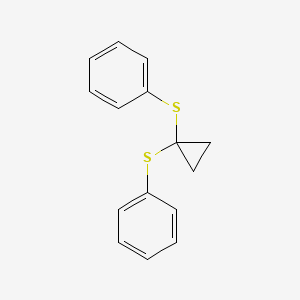
![4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
![1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12052313.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)
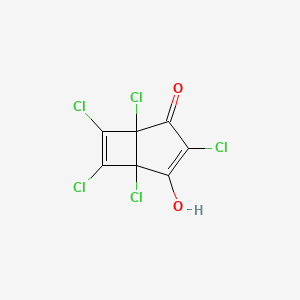
![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)
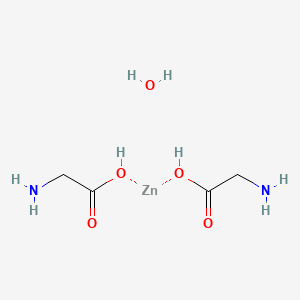
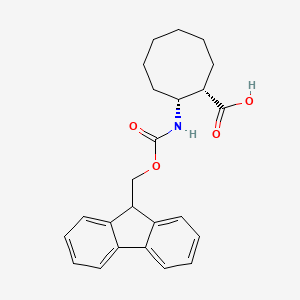

![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)
![2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)
![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)
